[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine
Description
1-(3-Fluorophenyl)propan-2-ylamine is a fluorinated secondary amine characterized by a propan-2-yl group attached to a 3-fluorophenyl ring and a terminal prop-2-yn-1-yl (propargyl) amine moiety. The structural uniqueness of the compound lies in its fluorine substitution at the meta position of the phenyl ring and the propargyl amine group, which may influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHCYKHCPBVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)propan-2-ylamine typically involves multi-step organic reactionsThe final step involves the addition of a prop-2-yn-1-ylamine group via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1-(3-Fluorophenyl)propan-2-ylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)propan-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alkenes, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluorophenyl)propan-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)propan-2-ylamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and the amine group allow the compound to bind to enzymes and receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position: Fluorine vs. Other Halogens
- 3-Fluorophenyl vs. 2-Fluorophenyl Derivatives :
The position of fluorine on the phenyl ring significantly impacts physicochemical properties. For example, N-benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine () has an Rf value of 0.40 (20% EtOAc/pentane), slightly lower than its 3-fluorophenyl analog (Rf = 0.43; ), suggesting increased polarity due to ortho-substitution . - Fluorine vs. Chlorine/Bromine: Chlorine (larger atomic radius, stronger electron-withdrawing effect) and bromine (bulkier, more lipophilic) substitutions alter solubility and reactivity. For instance, 1-(3-chlorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine () has a molecular weight of 309.85 and a furan-thioether group, enhancing lipophilicity compared to the fluorine analog .
Amine Chain Length and Functionalization
- Propan-2-yl vs. Propan-1-yl Chains :
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine () features a longer propan-1-yl chain and an imidazole-pyrimidine group, increasing molecular weight to 311.36 g/mol and likely enhancing hydrogen-bonding capacity for biological targeting . - Propargyl vs. Allyl/Other Amines :
The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry or conjugation reactions. In contrast, N-methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine () contains an allyl group, which may reduce stability due to higher reactivity of double bonds .
Biological Activity
1-(3-Fluorophenyl)propan-2-ylamine is an organic compound characterized by a unique structure that includes a fluorinated phenyl ring, a propan-2-yl group, and a prop-2-yn-1-yl moiety. This compound has drawn interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The compound has the following chemical properties:
- Molecular Formula : C12H14FN
- Molecular Weight : 191.24 g/mol
- IUPAC Name : 1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine
Synthesis
The synthesis of 1-(3-Fluorophenyl)propan-2-ylamine typically involves multi-step organic reactions, including nucleophilic substitution to introduce the prop-2-yn-1-yl group. Various synthetic methods can be employed, including:
- Nucleophilic Substitution : Using alkyl halides under basic conditions.
- Catalytic Hydrogenation : For reducing alkyne groups to alkenes or alkanes.
Biological Activity
Research into the biological activity of 1-(3-Fluorophenyl)propan-2-ylamine suggests several potential pharmacological effects:
1. Enzyme Interaction
Preliminary studies indicate that compounds with similar structures may interact with various enzymes and receptors, potentially influencing pathways related to inflammation and pain relief. However, specific data on this compound's mechanism of action remains limited.
2. Antiproliferative Activity
While direct studies on 1-(3-Fluorophenyl)propan-2-ylamine are sparse, related compounds have shown significant antiproliferative effects against cancer cell lines. For example, modifications in similar structures have resulted in varying degrees of activity against HCT116 and MDA-MB-231 cell lines, indicating that structural nuances can significantly impact efficacy.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| CA4 | 0.53 | HCT116 |
| 3d | 0.43 | HeLa |
| 3d | >10 | MDA-MB-231 |
3. Potential Therapeutic Applications
Given its structure, 1-(3-Fluorophenyl)propan-2-ylamine may exhibit properties useful in treating conditions related to inflammation and pain, similar to other amines with alkyne functionalities.
Case Studies and Research Findings
Recent studies have explored the structure–activity relationships (SAR) of fluorinated compounds, emphasizing the influence of fluorine on biological activity. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.
Example Study
A study on structurally related compounds indicated that introducing fluorine increased potency against certain cancer cell lines by altering electronic properties and steric factors. This suggests that 1-(3-Fluorophenyl)propan-2-ylamine could similarly benefit from these enhancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
